molecular formula C15H17ClN2O2 B4571658 N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide

Cat. No.: B4571658
M. Wt: 292.76 g/mol
InChI Key: XBEYNPZZCCLJIM-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through substitution reactions.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can lead to deoxygenated derivatives.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-fluorophenyl)acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-bromophenyl)acetamide
  • N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenyl)acetamide

Uniqueness

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group also contributes to its steric properties, affecting how it interacts with molecular targets.

Properties

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-15(2,3)12-9-13(18-20-12)17-14(19)8-10-6-4-5-7-11(10)16/h4-7,9H,8H2,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEYNPZZCCLJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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